1-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-cyclopropylthiourea
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Overview
Description
N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-CYCLOPROPYLTHIOUREA is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a combination of aromatic and heterocyclic elements, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-CYCLOPROPYLTHIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chloro-4-fluorobenzyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base to form the corresponding benzylated pyrazole intermediate. This intermediate is then reacted with cyclopropyl isothiocyanate under controlled conditions to yield the final thiourea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-CYCLOPROPYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-CYCLOPROPYLTHIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-CYCLOPROPYLTHIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-CYCLOPROPYLUREA: Similar structure but with a urea group instead of thiourea.
N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-CYCLOPROPYLCARBAMATE: Contains a carbamate group.
Uniqueness
The presence of the thiourea group in N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-CYCLOPROPYLTHIOUREA imparts unique chemical properties, such as enhanced reactivity towards certain nucleophiles and potential biological activities that differ from its urea and carbamate analogs.
This detailed article provides a comprehensive overview of N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-CYCLOPROPYLTHIOUREA, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H18ClFN4S |
---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
1-[1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-cyclopropylthiourea |
InChI |
InChI=1S/C16H18ClFN4S/c1-9-15(20-16(23)19-13-5-6-13)10(2)22(21-9)8-11-3-4-12(18)7-14(11)17/h3-4,7,13H,5-6,8H2,1-2H3,(H2,19,20,23) |
InChI Key |
YNCFCBXAWWCVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)NC(=S)NC3CC3 |
Origin of Product |
United States |
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